molecular formula C16H17N B11882894 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline

3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11882894
M. Wt: 223.31 g/mol
InChI Key: MVIDRUVEIIJUFW-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline: is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core with a p-tolyl group attached to the third carbon atom. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aromatic aldehyde (such as p-tolualdehyde) reacts with a β-phenylethylamine derivative under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the tetrahydroisoquinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding isoquinoline derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry: 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline is used as a precursor in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: The compound is used in the development of novel materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the p-tolyl group, resulting in different biological activities.

    3-(m-Tolyl)-1,2,3,4-tetrahydroisoquinoline: Features a meta-tolyl group instead of a para-tolyl group, leading to variations in reactivity and biological effects.

    3-(o-Tolyl)-1,2,3,4-tetrahydroisoquinoline: Contains an ortho-tolyl group, which affects its chemical properties and applications.

Uniqueness: The presence of the p-tolyl group in 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, influencing its reactivity and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H17N/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)11-17-16/h2-9,16-17H,10-11H2,1H3

InChI Key

MVIDRUVEIIJUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC=CC=C3CN2

Origin of Product

United States

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